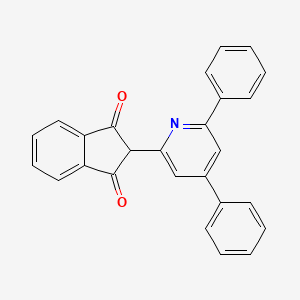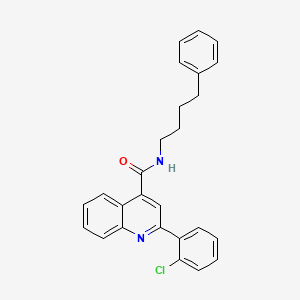![molecular formula C23H16N2O5 B11660439 3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11660439.png)
3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes an isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or zirconium tetrachloride and may involve steps like acetalization and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: Using agents like KMnO4 or OsO4.
Reduction: Using agents like NaBH4 or LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., palladium, zirconium tetrachloride). Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Isoindole Derivatives: Compounds with the isoindole core, such as phthalimide, exhibit similar chemical properties and reactivity.
Uniqueness
What sets 3-[1,3-DIOXO-5-(PHENYLCARBAMOYL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
Eigenschaften
Molekularformel |
C23H16N2O5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
[3-[1,3-dioxo-5-(phenylcarbamoyl)isoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H16N2O5/c1-14(26)30-18-9-5-8-17(13-18)25-22(28)19-11-10-15(12-20(19)23(25)29)21(27)24-16-6-3-2-4-7-16/h2-13H,1H3,(H,24,27) |
InChI-Schlüssel |
AETOWYFDMDLRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11660356.png)
![(6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660364.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660371.png)
![2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11660378.png)
![2-(5-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11660386.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11660396.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11660415.png)
![N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11660422.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660438.png)
![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)
![Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660451.png)

